Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoate
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Overview
Description
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoate is a chemical compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a methylpentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoate typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by esterification. One common method includes the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Esterification: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoate: is similar to other protected amino acid esters, such as:
Uniqueness
This compound: is unique due to its specific protecting group, which offers distinct reactivity and stability compared to other protecting groups. This makes it particularly useful in certain synthetic applications where selective deprotection is required.
Properties
IUPAC Name |
methyl (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)19-3)16-15(18)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGKPHCJHIILKF-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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